molecular formula C21H23N3O3S B11191455 N-(4-methoxybenzyl)-2-{(2Z)-3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

N-(4-methoxybenzyl)-2-{(2Z)-3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B11191455
M. Wt: 397.5 g/mol
InChI Key: MTHWACRWUOTEAO-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, an imine group, and methoxy and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves multiple steps. One common route includes the formation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The imine group is introduced via a condensation reaction between an amine and an aldehyde or ketone. The methoxy and methylphenyl groups are usually introduced through substitution reactions using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and catalysts are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can introduce new functional groups .

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The thiazolidinone ring and imine group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-[(2E)-3-METHYL-2-[(4-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is unique due to its combination of a thiazolidinone ring, imine group, and methoxy and methylphenyl substituents.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[3-methyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide

InChI

InChI=1S/C21H23N3O3S/c1-14-4-8-16(9-5-14)23-21-24(2)20(26)18(28-21)12-19(25)22-13-15-6-10-17(27-3)11-7-15/h4-11,18H,12-13H2,1-3H3,(H,22,25)

InChI Key

MTHWACRWUOTEAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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